![molecular formula C7H4ClF3O2S2 B1418953 4-[(トリフルオロメチル)スルファニル]ベンゼン-1-スルホニルクロリド CAS No. 67216-75-5](/img/structure/B1418953.png)
4-[(トリフルオロメチル)スルファニル]ベンゼン-1-スルホニルクロリド
概要
説明
“4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 67216-75-5 . It has a molecular weight of 276.69 .
Molecular Structure Analysis
The InChI code for the compound is1S/C7H4ClF3O2S2/c8-15(12,13)6-3-1-5(2-4-6)14-7(9,10)11/h1-4H . This code represents the molecular structure of the compound. Chemical Reactions Analysis
This compound is used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles . It can also undergo photo-irradiation with visible light in the presence of Ir (ppy) 2 (dtbbpy)PF 6 and disodium phosphate to give the corresponding E -vinyl sulfone .Physical And Chemical Properties Analysis
The compound is a white to pale yellow low melting solid . It has a melting point of 30°C to 34°C and a boiling point of 118°C to 120°C (18.0mmHg) .科学的研究の応用
ヘテロ環、アレーン、およびヘテロアレーンのフルオロアルキル化
この化合物は、トリフルオロメチル化剤として役立ち、これはさまざまな有機分子にトリフルオロメチル基を導入するために不可欠です。 この修飾は、代謝安定性や親油性など、分子の化学的および物理的特性を大幅に変更できます .
アルコールのスルホン化
それはアルコールのスルホン化剤として作用し、これはスルホン酸エステルの合成における重要な反応です。 これらのエステルは、洗剤、染料、および医薬品の製造における貴重な中間体です .
カルバニオンの塩素化
塩素化剤として、それはカルバニオンに塩素原子を導入するために使用できます。カルバニオンは負に帯電した炭素種です。 この反応は、有機合成における複雑な分子構造の構築に役立ちます .
β-アリール化チオフェンと2,5-ジアリール化ピロールの合成
この化合物は、それぞれチオフェンとピロールのパラジウム触媒による脱スルフィット化アリール化によって、β-アリール化チオフェンと2,5-ジアリール化ピロールを合成するために使用できます。 これらの反応は、多くの医薬品に多く見られる多官能化ヘテロ環を構築するために重要です .
光照射反応
特定の光触媒の存在下、可視光照射下で、さまざまな有機化合物を生成する光化学反応に参加できます。 この方法は、光をエネルギー源として利用することにより、グリーンケミストリーアプローチを表しています .
Safety and Hazards
作用機序
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles in organic synthesis . They can react with various nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively .
Mode of Action
4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride is likely to undergo electrophilic aromatic substitution . In this reaction, the sulfonyl chloride group acts as an electrophile, reacting with nucleophilic sites on aromatic compounds . The trifluoromethyl group on the benzene ring may enhance the electrophilicity of the sulfonyl chloride group, facilitating the reaction .
Biochemical Pathways
The compound may be involved in various biochemical pathways depending on its targets. For instance, if it forms sulfonamides with amines, it could potentially interfere with enzymes that bind to these amines, altering their function . .
Pharmacokinetics
The ADME properties of 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride are not well-studied. As a small, lipophilic molecule, it may be well-absorbed and distributed throughout the body. The presence of the sulfonyl chloride group could make it reactive and potentially unstable in vivo, which could affect its bioavailability .
Result of Action
The molecular and cellular effects of 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride would depend on its targets and the biochemical pathways it affects. Given its potential reactivity with amines, alcohols, and thiols, it could potentially modify proteins or other biomolecules, altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of nucleophiles could influence the action, efficacy, and stability of 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride. For instance, in a highly nucleophilic environment, the compound might react quickly and lose its efficacy . Similarly, extreme pH or temperature conditions could potentially affect the stability of the compound .
生化学分析
Biochemical Properties
4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophilic amino acid residues such as lysine and cysteine in proteins, leading to the formation of stable sulfonamide bonds. These interactions can alter the activity and function of the target proteins, making 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride a useful tool in studying protein function and enzyme mechanisms .
Cellular Effects
The effects of 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit certain signaling pathways by modifying key signaling proteins. Additionally, 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride exerts its effects through covalent modification of biomolecules. It forms sulfonamide bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by modifying transcription factors and other DNA-binding proteins. The trifluoromethyl group enhances the reactivity of the sulfonyl chloride, making it a potent reagent for biochemical studies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride can change over time. This compound is relatively stable under standard storage conditions but can degrade upon prolonged exposure to moisture and light. In in vitro and in vivo studies, the long-term effects of 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride on cellular function have been observed, including sustained inhibition of specific enzymes and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride vary with different dosages in animal models. At low doses, it can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. This compound’s interactions with enzymes such as sulfonyltransferases and oxidoreductases are crucial for its metabolic activity .
Transport and Distribution
Within cells and tissues, 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, influencing its localization and activity. The compound’s distribution is also affected by its chemical properties, such as solubility and reactivity .
Subcellular Localization
The subcellular localization of 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride is determined by its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. The compound’s activity and function are influenced by its localization, making it a valuable tool for studying subcellular processes .
特性
IUPAC Name |
4-(trifluoromethylsulfanyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S2/c8-15(12,13)6-3-1-5(2-4-6)14-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBAPTJSWGIASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656194 | |
| Record name | 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67216-75-5 | |
| Record name | 4-[(Trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



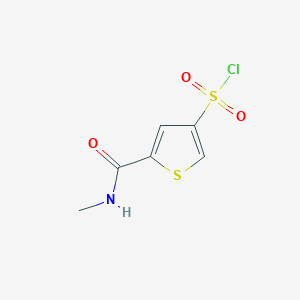
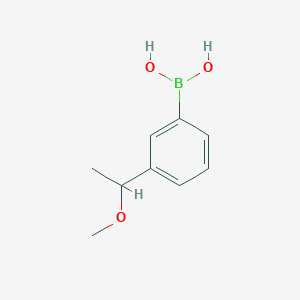
![3-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1418875.png)
![1-(2-Methylimidazo[2,1-B][1,3]thiazol-6-YL)methanamine](/img/structure/B1418877.png)
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B1418878.png)


![2-Nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B1418881.png)

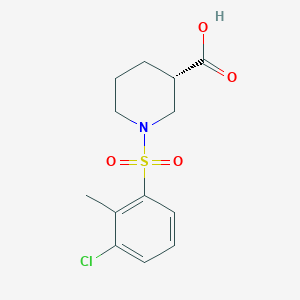

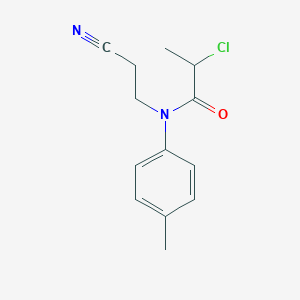
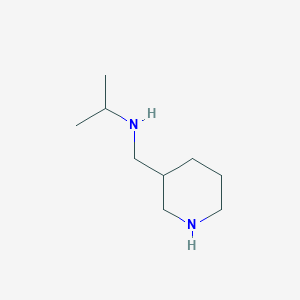
![Ethyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1418891.png)